
(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
説明
(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 3-APMPA, is an organic compound composed of an amine group, a thiophene group, and a propenyl group. It is a novel organic compound with potential applications in organic synthesis and in the pharmaceutical and agrochemical industries.
科学的研究の応用
Antibacterial and Antifungal Activities
Research involving derivatives of the given compound, specifically chalcone derivatives, indicates significant antimicrobial potential. A study by Patel et al. (2017) synthesized a series of 4-thiazolidinones and 2-azetidinones derivatives from a closely related chalcone compound. These derivatives exhibited notable antibacterial and antifungal activities against various strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungi (Candida albicans, Aspergillus niger, Aspergillus Clavatus), suggesting their utility as novel antimicrobial agents (Patel & Patel, 2017).
Photophysical Properties
Another aspect of research focuses on the photophysical properties of related chalcone compounds, which could have implications in material science for developing new photonic materials. Kumari et al. (2017) studied the effect of solvent polarity on the photophysical properties of chalcone derivatives, demonstrating significant solvatochromic effects indicative of intramolecular charge transfer interactions. These findings suggest potential applications in the development of optical materials with tunable properties (Kumari et al., 2017).
Crystal Structure Analysis
The structural analysis of similar chalcone compounds provides insights into their molecular geometry, which is crucial for understanding their reactivity and potential applications. Ghorab et al. (2012) reported on the crystal structure of a dimethylamino derivative, highlighting the planar nature of the chalcone unit and its implications for molecular stacking and interactions in the solid state. Such studies are vital for the design of materials with specific optical or electronic properties (Ghorab et al., 2012).
Antioxidant and Anti-inflammatory Activities
Further research into the derivatives of similar compounds reveals their potential in medicinal chemistry as antioxidants and anti-inflammatory agents. Shehab et al. (2018) synthesized novel derivatives and assessed their antioxidant and anti-inflammatory activities, demonstrating promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).
Molecular Docking and ADMET Analysis
Research also extends to the computational analysis of related compounds, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Nanjundaswamy et al. (2022) conducted in-silico studies on thiophene-chalcone analogues, revealing insights into their antibacterial activity and interactions with biological targets. Such computational studies are instrumental in guiding the synthesis and development of new compounds with optimized biological activities (Nanjundaswamy et al., 2022).
特性
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWWWMJTBXVKS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



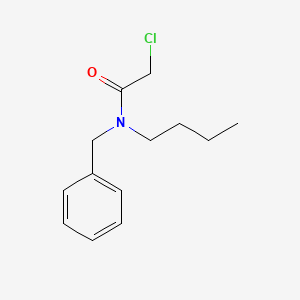
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
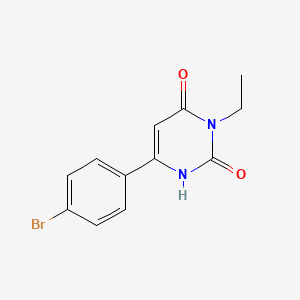
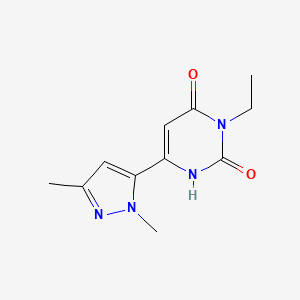

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
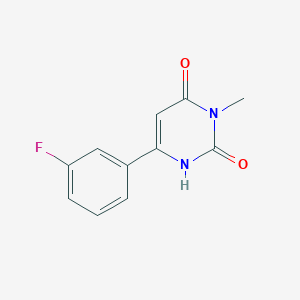
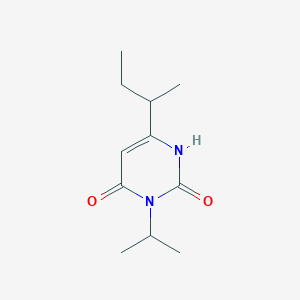
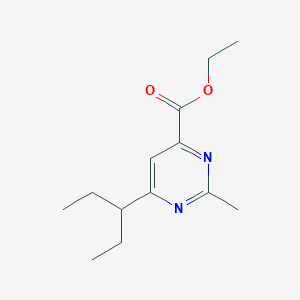
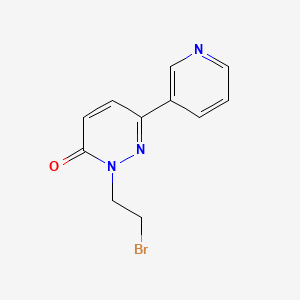
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)
![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)
![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)